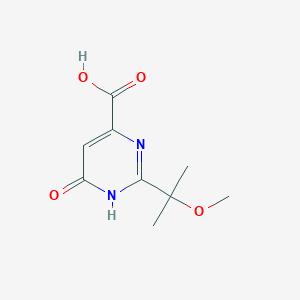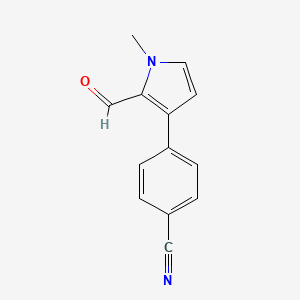
4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile is a compound that features a pyrrole ring substituted with a formyl group and a methyl group, attached to a benzonitrile moiety. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method to synthesize pyrrole derivatives involves the Paal–Knorr reaction.
Industrial Production Methods
Industrial production methods for pyrrole derivatives often involve catalytic processes that are highly tolerant of various functional groups. For instance, the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by acid-mediated cyclization can be used to form the pyrrole ring .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile can undergo various types of reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Major Products
Oxidation: 4-(2-Carboxy-1-methyl-1H-pyrrol-3-yl)benzonitrile.
Reduction: 4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzylamine.
Substitution: Various halogenated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid: Similar structure with a methoxymethyl group and a butanoic acid moiety.
4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid: Similar structure with a hydroxymethyl group and a butanoic acid moiety.
Uniqueness
4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile is unique due to its specific substitution pattern on the pyrrole ring and the presence of a benzonitrile moiety, which can impart distinct chemical and biological properties compared to other pyrrole derivatives .
Eigenschaften
Molekularformel |
C13H10N2O |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
4-(2-formyl-1-methylpyrrol-3-yl)benzonitrile |
InChI |
InChI=1S/C13H10N2O/c1-15-7-6-12(13(15)9-16)11-4-2-10(8-14)3-5-11/h2-7,9H,1H3 |
InChI-Schlüssel |
ZQPNYUVQMUTLSL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C1C=O)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


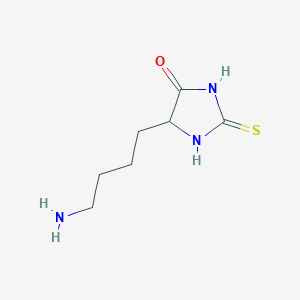
![7-[(Benzyloxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13226539.png)

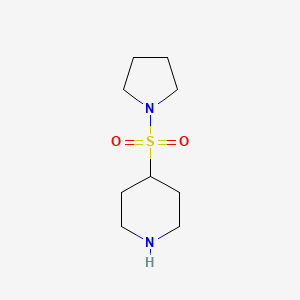
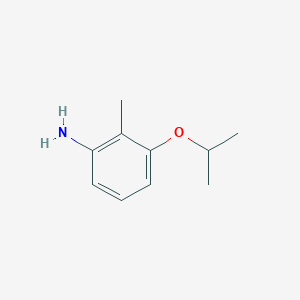



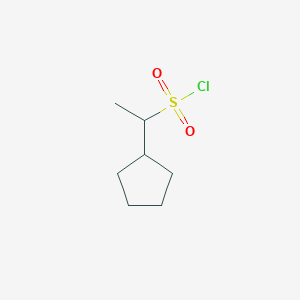
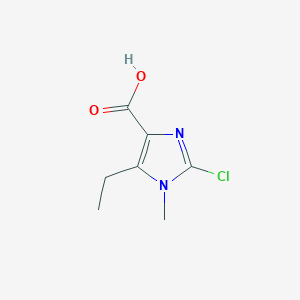
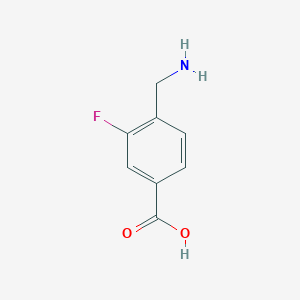
![4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole](/img/structure/B13226591.png)

